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Compound of Interest

Compound Name: 2-Chloro-5-phenylthiazole

CAS No.: 329794-40-3

Cat. No.: B1603775

Get Quote

Executive Summary
This application note details the strategic implementation of 2-Chloro-5-phenylthiazole as a

pivotal scaffold in the design and synthesis of Type I and Type II kinase inhibitors. While the 2-

aminothiazole moiety is a privileged structure in FDA-approved drugs like Dasatinib (Sprycel)

and Dabrafenib (Tafinlar), the 2-chloro-5-phenylthiazole intermediate offers a specific

modular advantage. It allows for the late-stage introduction of complex amine "hinge-binders"

via palladium-catalyzed cross-coupling, while the 5-phenyl group serves as a pre-installed

hydrophobic anchor targeting the kinase back-pocket (gatekeeper region).

This guide provides a validated protocol for Buchwald-Hartwig Amination of this scaffold,

overcoming the lower reactivity of the 2-chloro substituent compared to its bromo-analogs.
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Property Specification

Compound Name 2-Chloro-5-phenylthiazole

CAS Number 62124-43-0

Molecular Weight 195.67 g/mol

Physical State Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, DCM, Toluene

Key Reactivity Electrophilic C2 position (C-Cl bond)

Mechanism of Action in Kinase Inhibition
In the context of kinase inhibitor design (Structure-Activity Relationship - SAR), this scaffold

functions through two distinct domains:

The C2-Position (Leaving Group): The chlorine atom is displaced to install an amine or

heterocycle. This new group typically forms critical hydrogen bonds with the kinase hinge

region (e.g., residues Met318 in c-Src or Thr315 in Abl).

The C5-Phenyl Group: This moiety projects into the hydrophobic pocket adjacent to the ATP

binding site. It provides van der Waals interactions that stabilize the inhibitor-enzyme

complex, often increasing potency against Src family kinases (SFKs) and tyrosine kinases

(e.g., Itk, Aurora).

Synthetic Protocol: C-N Bond Formation
The 2-chloro position on the thiazole ring is deactivated compared to 2-bromo variants.

Standard Nucleophilic Aromatic Substitution (SNAr) often requires forcing conditions (high heat,

strong bases like NaH) which can degrade sensitive functional groups.

Recommended Approach: Palladium-catalyzed Buchwald-Hartwig Amination. This method

allows for milder conditions and broader substrate scope.[1][2]

Materials & Reagents[6][7][8][9][10]
Substrate: 2-Chloro-5-phenylthiazole (1.0 equiv)
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Amine Partner: Aryl or Heteroaryl amine (e.g., 4-(2-hydroxyethyl)piperazine or a substituted

aniline) (1.2 equiv)

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2-5 mol%)

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

Note: Xantphos is preferred over BINAP for thiazole chlorides due to its wider bite angle,

which facilitates the reductive elimination step.

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Must be anhydrous and finely ground.

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
Preparation (Inert Atmosphere):

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux

condenser.

Cool under a stream of Argon or Nitrogen.

Loading:

Charge the flask with 2-Chloro-5-phenylthiazole (1.0 mmol, 196 mg), the Amine Partner

(1.2 mmol), and Cs2CO3 (2.0 mmol, 652 mg).

Add Pd2(dba)3 (0.05 mmol, 46 mg) and Xantphos (0.10 mmol, 58 mg).

Critical Step: Evacuate and backfill with Argon three times to remove trace oxygen, which

poisons the Pd(0) species.

Reaction:

Add anhydrous 1,4-Dioxane (5-10 mL) via syringe.

Heat the mixture to 100°C in an oil bath. Stir vigorously.
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Monitoring: Monitor reaction progress via TLC (typically 20-30% EtOAc in Hexanes) or LC-

MS. Reaction time is typically 4 to 12 hours.

Checkpoint: The starting material (2-chloro-5-phenylthiazole) should disappear (Rf ~0.6

in 20% EtOAc/Hex). The product is usually more polar.

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.

Wash the pad with EtOAc or DCM.

Concentrate the filtrate under reduced pressure.

Purification:

Purify the crude residue via flash column chromatography (Silica Gel).

Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 50%). For polar amine products, use

DCM/MeOH (95:5).

Expected Results
Yield: 70–90% (depending on the nucleophilicity of the amine).

Characterization:

1H NMR (DMSO-d6): Look for the disappearance of the thiazole C2-Cl signal and the

appearance of the N-H signal (if secondary amine formed) typically around 9.0–10.5 ppm.

The C5-phenyl protons will appear as a multiplet around 7.3–7.6 ppm.

MS (ESI): M+1 peak corresponding to [Product Mass + H]+.

Visualization: Synthetic Pathway & Logic
The following diagram illustrates the divergent synthesis capabilities using 2-Chloro-5-
phenylthiazole, highlighting the Buchwald-Hartwig pathway validated above.
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Figure 1: Divergent synthetic pathways for 2-Chloro-5-phenylthiazole. The upper pathway

(Buchwald-Hartwig) is the primary route for synthesizing kinase inhibitors.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Conversion (<20%) Catalyst Deactivation

Ensure strict oxygen-free

conditions. Switch to a pre-

formed catalyst like

Pd(dppf)Cl2 or XPhos Pd G2.

Hydrolysis (C2-OH) Wet Reagents

Dry Cs2CO3 in an oven at

120°C overnight. Use fresh

anhydrous dioxane.

Homocoupling (Bi-thiazole) Oxidative Coupling

Reduce catalyst loading.

Ensure the amine is added

before heating.

Starting Material Remains Low Reactivity of Cl

Increase temperature to 110°C

or switch solvent to Toluene

(higher boiling point).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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